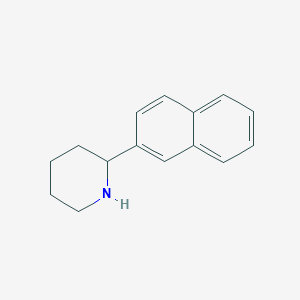

2-(2-Naphthyl)piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. Current time information in Bangalore, IN.nih.gov Its prevalence is underscored by its presence in a vast number of pharmaceuticals across more than twenty drug classes, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govencyclopedia.pubresearchgate.netbohrium.com The structural and physicochemical properties of the piperidine scaffold are highly advantageous for drug design. researchgate.netthieme-connect.com

The introduction of chiral piperidine scaffolds into molecules can modulate their physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicities. researchgate.netthieme-connect.com The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to fit into the binding sites of a diverse range of biological targets. researchgate.net This adaptability, combined with the ability to introduce a wide variety of substituents, makes the piperidine moiety a privileged structure in the synthesis of new therapeutic agents. nih.gov

The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov Researchers continuously explore novel synthetic routes, including intramolecular and intermolecular cyclization reactions, to access a diverse array of piperidine derivatives. nih.gov

Overview of Naphthyl-Containing Heterocycles in Scientific Investigations

The naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, serves as a versatile and flexible platform in medicinal chemistry. rsc.org Its incorporation into heterocyclic structures often leads to compounds with a broad spectrum of biological activities. rsc.orgrsc.org Naphthyl-containing heterocycles have been investigated for their potential as antimicrobial, anticancer, antiviral, anticonvulsant, antitubercular, and anti-inflammatory agents. rsc.orgrsc.org

The fusion of a naphthalene moiety with various heterocyclic rings, such as pyrimidine, pyrazole, and pyridine (B92270), has yielded compounds with promising pharmacological profiles. ekb.egekb.eg For instance, certain naphthalene-based heterocycles have demonstrated significant antitumor effects against breast cancer cell lines. ekb.eg The electronic and photophysical properties of the naphthalene ring can contribute to the biological activity of the hybrid molecule, often through mechanisms like π-π stacking interactions with biological targets.

Research has also explored the use of naphthyl-polyamine conjugates as antimicrobial agents and enhancers of existing antibiotics. nih.gov These studies highlight the potential of the naphthalene scaffold in addressing the challenge of antimicrobial resistance. The ability to modify the naphthalene structure allows for the fine-tuning of a compound's biological and physicochemical properties. rsc.org

Scope and Research Trajectory of 2-(2-Naphthyl)piperidine

This compound itself is a synthetic compound with recognized potential for pharmacological applications. musechem.com Its structure, combining the key features of both piperidine and naphthalene, makes it a subject of interest in medicinal chemistry and neuroscience research. musechem.com The molecule's mode of action is thought to involve interactions with neurotransmitter receptors or other cellular targets. musechem.com

Derivatives of this compound have been synthesized and evaluated for various biological activities. For example, a series of 2-(aminomethyl)piperidine (B33004) derivatives incorporating a naphthylacetyl group have been studied as selective kappa-opioid agonists with potential analgesic properties. nih.gov Specifically, (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine demonstrated significant antinociceptive activity in animal models. nih.gov

Furthermore, research into related structures like N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) has shown potent activity as a dopamine (B1211576) and serotonin (B10506) reuptake inhibitor. wikipedia.org While structurally distinct from this compound, these findings underscore the potential of the naphthyl-piperidine scaffold in modulating neurotransmitter systems.

The synthesis of this compound and its derivatives is an active area of investigation. Patented methods describe the stereoselective preparation of trans-2,4-disubstituted piperidines, including intermediates for compounds like trans-2-Methyl-4-(2-naphthyl)piperidine, which are valuable in pharmaceutical synthesis. google.com Other documented synthetic approaches include the reaction of β-naphthol with piperidine at elevated temperatures. orgsyn.org

The ongoing research into this compound and its analogues is focused on exploring their structure-activity relationships and potential therapeutic applications. The strategic combination of the piperidine and naphthalene moieties continues to provide a fertile ground for the discovery of novel bioactive compounds.

Structure

3D Structure

属性

IUPAC Name |

2-naphthalen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKVKRHNBPMOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Naphthyl Piperidine and Analogous Structures

Direct Synthetic Routes to 2-(2-Naphthyl)piperidine

The direct formation of the this compound structure can be accomplished through several established and catalytic methods. These approaches primarily focus on the construction of the C-N or C-C bond that completes the piperidine (B6355638) ring or attaches the naphthyl group.

Established Reaction Pathways

Traditional, non-catalytic methods for the synthesis of 2-arylpiperidines, including the 2-naphthyl variant, often involve multi-step sequences. One common approach is the reduction of a corresponding 2-(2-naphthyl)pyridine precursor. This reduction can be achieved using various reducing agents, such as sodium in ethanol or catalytic hydrogenation over platinum or palladium catalysts under non-asymmetric conditions.

Another established route involves the cyclization of a suitable open-chain precursor. For instance, a 1,5-dicarbonyl compound or a functionalized amine containing the naphthyl group can be induced to cyclize to form the piperidine ring. However, these methods can sometimes lack regioselectivity and may require harsh reaction conditions.

Catalytic Approaches in Naphthylpiperidine Formation

Modern synthetic chemistry heavily relies on catalytic methods to achieve higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic cross-coupling reactions are of particular importance. Reactions such as the Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination provide powerful tools for the formation of the crucial aryl-piperidine bond.

In a typical Suzuki-Miyaura approach, a suitable piperidine-derived boronic acid or ester can be coupled with a 2-halonaphthalene in the presence of a palladium catalyst and a base. Conversely, a 2-naphthylboronic acid can be coupled with a 2-halopiperidine derivative.

The Negishi coupling offers an alternative, employing an organozinc reagent derived from a piperidine precursor, which is then coupled with a 2-halonaphthalene under palladium or nickel catalysis.

Furthermore, the Buchwald-Hartwig amination allows for the formation of the C-N bond by coupling a 2-halonaphthalene with piperidine itself or a protected piperidine derivative, catalyzed by a palladium complex with a suitable phosphine ligand.

A notable catalytic approach involves the organocatalytic enantioselective reduction of 2-(2-naphthyl)pyridine. For instance, a chiral Brønsted acid catalyst can be employed with a Hantzsch ester as the hydride source to afford enantioenriched this compound, demonstrating a direct catalytic route to the chiral product.

Asymmetric Synthesis of Chiral Naphthylpiperidine Enantiomers

The synthesis of enantiomerically pure this compound is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric catalysis provides the most efficient means to achieve this goal.

Stereoselective Catalysis in Piperidine Ring Construction

The stereocenter at the C2 position of the piperidine ring can be introduced with high enantioselectivity through various catalytic asymmetric reactions.

The asymmetric hydrogenation of a prochiral precursor, such as 2-(2-naphthyl)pyridine or a corresponding tetrahydropyridine intermediate, is a powerful strategy for the synthesis of chiral this compound. This transformation is typically catalyzed by transition metal complexes containing chiral ligands. Ruthenium, rhodium, and iridium complexes are commonly employed for the asymmetric hydrogenation of N-heterocycles.

For instance, chiral ruthenium-diamine complexes have been successfully used in the asymmetric hydrogenation of substituted 1,5-naphthyridines, achieving high enantioselectivities. nih.gov Similarly, iridium catalysts with chiral phosphole-based ligands have shown high efficiency in the asymmetric hydrogenation of pyridinium salts to yield enantioenriched piperidines. nih.gov While specific examples for the asymmetric hydrogenation of 2-(2-naphthyl)pyridine are not extensively documented in readily available literature, the successful application of these catalytic systems to structurally similar substrates strongly suggests their potential applicability. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Cationic Ruthenium-Diamine Complex | 2,6-Disubstituted 1,5-Naphthyridines | Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridines | Up to 99% | nih.gov |

| Iridium-Phosphole Complex | N-Alkyl-2-arylpyridinium Salts | 2-Aryl-substituted Piperidines | High | nih.gov |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Chiral 2-Pyridine-aryl/alkyl Alcohols | Up to 99% | nih.gov |

| Tethered Rhodium-Diamine Catalysts | Naphthol Derivatives | 1,2,3,4-Tetrahydronaphthols | >99% | nih.gov |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be effective catalysts for the enantioselective reduction of N-heterocycles.

A key example is the enantioselective reduction of 2-substituted pyridines, including a 2-naphthyl derivative, using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source. This method provides direct access to optically active piperidines with good yields and enantioselectivities. The catalyst activates the pyridine (B92270) substrate towards reduction and controls the stereochemical outcome of the hydride transfer.

| Catalyst | Reductant | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | 2-(2-Naphthyl)pyridine | (S)-2-(2-Naphthyl)piperidine | Not specified | |

| Chiral Phosphoric Acid | Hantzsch Ester | Various 2-Arylpyridines | Chiral 2-Arylpiperidines | 80-92% |

Chemo-Enzymatic Dearomatization and Transamination

Chemo-enzymatic methods offer a powerful and sustainable approach to the synthesis of chiral piperidines by leveraging the high selectivity of enzymes. While the direct enzymatic dearomatization of naphthalene (B1677914) to form a piperidine ring is not yet a well-established route, the dearomatization of related nitrogen-containing aromatic compounds, followed by enzymatic transformations, provides a viable pathway.

A notable example involves the chemo-enzymatic dearomatization of a pyridine derivative bearing a 2-naphthyl substituent at the 3-position. This process utilizes a one-pot cascade reaction involving an amine oxidase and an imine reductase (IRED). The reaction of N-allyl-3-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine using this enzymatic system has been shown to produce the corresponding (R)- and (S)-3-(naphthalen-2-yl)piperidines in good yield and high enantioselectivity.

Table 1: Chemo-Enzymatic Synthesis of 3-(Naphthalen-2-yl)piperidine

| Entry | Substrate | Biocatalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-allyl-3-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine | Amine Oxidase / Imine Reductase (IRED-A) | (R)-N-allyl-3-(naphthalen-2-yl)piperidine | 73 | >99 |

| 2 | N-allyl-3-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine | Amine Oxidase / Imine Reductase (IRED-B) | (S)-N-allyl-3-(naphthalen-2-yl)piperidine | 73 | 94 |

This methodology, while demonstrated for a 3-substituted analog, highlights the potential of chemo-enzymatic cascades for the asymmetric synthesis of naphthyl-substituted piperidines. The substrate scope of these enzymatic systems is continually being expanded, suggesting that future developments may lead to the direct synthesis of this compound.

Furthermore, transaminases are emerging as powerful biocatalysts for the asymmetric synthesis of chiral amines, including cyclic amines like piperidines. These enzymes can catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity. The application of transaminases to a suitable keto-precursor of this compound, such as 1-(naphthalen-2-yl)-5-oxopentan-1-amine, could provide a direct and efficient route to the chiral target molecule. Research in this area is ongoing and holds significant promise for the green synthesis of such compounds.

Chiral Auxiliary Approaches for Naphthylpiperidine Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. The Evans oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric synthesis. The synthesis of Evans-type chiral auxiliaries bearing a naphthyl group provides a direct pathway to introduce chirality that can be leveraged in the synthesis of this compound.

A concise two-step synthesis of optically pure (4R)- and (4S)-4-(2-naphthyl)oxazolidin-2-one has been developed. This involves a Sharpless catalytic asymmetric aminohydroxylation (AA) of 2-vinylnaphthalene, followed by cyclization.

Table 2: Synthesis of Naphthyl-Substituted Evans Auxiliary Analogs

| Entry | Starting Material | Reaction Sequence | Product | Overall Yield (%) | Enantiomeric Purity |

| 1 | 2-Vinylnaphthalene | 1. Sharpless Asymmetric Aminohydroxylation ((DHQ)₂-PHAL) 2. Neat Cyclization | (4R)-4-(2-Naphthyl)oxazolidin-2-one | High | Optically Pure |

| 2 | 2-Vinylnaphthalene | 1. Sharpless Asymmetric Aminohydroxylation ((DHQD)₂-PHAL) 2. Neat Cyclization | (4S)-4-(2-Naphthyl)oxazolidin-2-one | High | Optically Pure |

Once synthesized, these naphthyl-containing chiral auxiliaries can be acylated and subjected to diastereoselective reactions, such as alkylation or aldol reactions, to construct the carbon skeleton of the target piperidine. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound derivative. This approach offers a predictable and well-established method for controlling the stereochemistry at the C2 position of the piperidine ring.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of the piperidine ring with control over the relative stereochemistry of its substituents. A variety of methods fall under this category, often involving the intramolecular cyclization of a suitably functionalized acyclic precursor.

Another approach is the diastereoselective reduction of a cyclic precursor. For instance, the synthesis of a tetrahydropyridine derivative bearing a 2-naphthyl group at the 2-position, followed by a diastereoselective reduction, can yield the desired piperidine. The choice of reducing agent and the steric environment around the double bond are crucial factors in controlling the diastereoselectivity of the hydrogenation.

Advanced Intermolecular Cyclization Strategies for Piperidine Formation

Intermolecular cyclization strategies offer convergent and efficient routes to the piperidine core by bringing together multiple components in a single or sequential process.

Reductive Amination Protocols

Reductive amination is a robust and widely used method for the formation of C-N bonds and can be effectively applied to the synthesis of piperidines. The intramolecular reductive amination of a δ-amino ketone or aldehyde is a common strategy. For the synthesis of this compound, this would involve a precursor such as 5-amino-1-(naphthalen-2-yl)pentan-1-one. The cyclization proceeds via the in situ formation of a cyclic imine or enamine, which is then reduced to the piperidine.

Table 3: Hypothetical Reductive Amination for this compound

| Precursor | Reducing Agent | Product | Expected Diastereoselectivity |

| 5-Amino-1-(naphthalen-2-yl)pentan-1-one | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | This compound | Dependent on substrate and conditions |

The diastereoselectivity of this process can be influenced by the choice of reducing agent and the reaction conditions. For substrates with pre-existing stereocenters, the cyclization can proceed with high levels of diastereocontrol.

Aza-Prins Cyclization

The aza-Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic amine and an aldehyde to form a 4-halopiperidine. This reaction has been successfully applied to the synthesis of piperidines bearing aryl substituents. The reaction of a suitable N-homoallylic amine with 2-naphthaldehyde in the presence of a Lewis or Brønsted acid would lead to the formation of a 2-(naphthalen-2-yl)-4-halopiperidine.

A study has reported the aza-Prins cyclization of N-tosyl-3-butenylamine with 2-naphthaldehyde using a combination of ferric chloride and 1-butyl-3-methylimidazolium hexafluorophosphate in benzotrifluoride. This methodology provides a direct route to a functionalized this compound scaffold that can be further elaborated.

Table 4: Aza-Prins Cyclization with 2-Naphthaldehyde

| Amine | Aldehyde | Catalyst System | Product |

| N-Tosyl-3-butenylamine | 2-Naphthaldehyde | FeCl₃ / [BMIM][PF₆] in PhCF₃ | N-Tosyl-4-chloro-2-(naphthalen-2-yl)piperidine |

This reaction proceeds through the formation of an N-acyliminium ion, followed by intramolecular cyclization and trapping of the resulting cation by a halide. The stereochemical outcome of the aza-Prins cyclization is often highly dependent on the reaction conditions and the nature of the substrates.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and operational simplicity. Several MCRs are well-suited for the synthesis of highly substituted piperidines.

The Petasis reaction , a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, can be envisioned for the synthesis of this compound derivatives. For instance, the reaction of a suitable amino alcohol, an aldehyde, and vinylboronic acid could be employed to construct the piperidine precursor.

The Mannich reaction is another classic MCR that can be used to synthesize piperidin-4-ones, which can then be further functionalized to 2-substituted piperidines. The condensation of an aldehyde (such as 2-naphthaldehyde), a primary amine, and a β-ketoester can lead to the formation of a dihydropyridinone, which can be subsequently reduced to the corresponding piperidine. While a direct synthesis of this compound via a one-pot Mannich-type reaction is not explicitly documented, the versatility of this reaction makes it a plausible strategy. For example, the synthesis of 3-benzyl-2,6-di(naphthalen-1-yl)piperidin-4-one has been reported, showcasing the utility of naphthaldehyde in such reactions.

Table 5: Potential Multi-Component Reactions for Naphthylpiperidine Synthesis

| Reaction Name | Components | Potential Product Scaffold |

| Petasis Reaction | Amino alcohol, Aldehyde, Vinylboronic acid | Substituted piperidine precursor |

| Mannich Reaction | 2-Naphthaldehyde, Primary amine, β-Ketoester | Dihydropyridinone / Piperidinone |

The development of novel MCRs and the expansion of the substrate scope of existing ones continue to provide new and efficient pathways for the synthesis of complex heterocyclic molecules like this compound.

Intramolecular Cyclization Methods for Functionalized Piperidine Ring Systems

Intramolecular cyclization involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. This approach is advantageous for creating the piperidine ring with control over substitution patterns. The key principle is the reaction between two suitably positioned functional groups within an acyclic precursor, one of which is typically a nitrogen-containing group that becomes the heteroatom of the piperidine ring.

The cyclization of precursors containing an alkene and an amine (or imine) is a common method for piperidine synthesis. These reactions can be promoted by various catalysts and reagents, leading to the formation of a new carbon-carbon or carbon-nitrogen bond that closes the ring.

Acid-Mediated Hydroamination/Cyclization: An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can produce piperidine structures. This reaction proceeds through acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion. A subsequent reduction step leads to the final piperidine product. However, the electronic nature of substituents on the aryl ring can significantly influence the reaction's success.

Oxidative Amination: Gold(I)-catalyzed oxidative amination of non-activated alkenes represents another route. This method achieves difunctionalization of the double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent.

Radical-Mediated Cyclization: Radical cyclization offers an alternative pathway. For instance, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to yield piperidines. This method is effective but can sometimes produce a linear alkene byproduct through a competitive 1,5-hydrogen transfer process.

These methods provide versatile entries to substituted piperidines, although their application to generate a 2-naphthyl substituent specifically would depend on the synthesis of the appropriate acyclic precursor containing a naphthyl group and a reactive alkenyl chain.

Ring-closing metathesis (RCM) has emerged as a powerful and widely used tool for synthesizing unsaturated rings, including precursors to piperidines. The reaction typically involves the intramolecular metathesis of a diene, catalyzed by metal complexes, most commonly those containing ruthenium. This process forms a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.

The synthesis of a 2-aryl-piperidine via RCM would begin with a diallylamine derivative where one of the allyl groups is attached to a carbon bearing the desired 2-naphthyl substituent. The RCM reaction would form a tetrahydropyridine ring. Subsequent hydrogenation of the double bond within the newly formed ring yields the saturated piperidine derivative. This strategy is highly valued for its tolerance of a wide range of functional groups.

| Catalyst Type | Description | Common Application |

| Grubbs' Catalysts (1st & 2nd Gen) | Ruthenium-based catalysts known for their functional group tolerance and effectiveness in various RCM reactions. | Widely used in the synthesis of 5- to 30-membered unsaturated rings. |

| Hoveyda-Grubbs Catalysts | Modified ruthenium catalysts with enhanced stability and initiation characteristics. | Often employed in complex molecule synthesis and for achieving specific stereoselectivities. |

The choice of catalyst and reaction conditions can be optimized to control the efficiency and stereoselectivity of the ring-closure step.

Derivatization and Functionalization of the Piperidine and Naphthyl Moieties

Once the core this compound structure is obtained, it can be further modified to create a library of analogues. Functionalization can occur at the piperidine nitrogen, on the naphthyl ring, or at the carbon atoms of the piperidine ring itself.

The secondary amine of the piperidine ring is a common site for derivatization.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. Standard methods include reacting the piperidine with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like potassium carbonate or N,N-diisopropylethylamine (Hünig's base) in a suitable solvent such as DMF or acetonitrile (B52724). Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method.

N-Acylation: An acyl group can be introduced by reacting the piperidine with an acylating agent like an acyl chloride or an acid anhydride. For instance, N-acylation of 2-aminobenzothiazole derivatives with 3-(naphthalen-2-yl)propanoyl chloride has been successfully demonstrated, indicating the feasibility of attaching naphthyl-containing acyl groups to heterocyclic amines. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. In some cases, particularly with sterically hindered piperidines like 2,2,6,6-tetramethylpiperidine, harsh acylation conditions can lead to ring fission as a side reaction.

Studies on naphthalene-based P2Y14R antagonists have shown that the piperidine nitrogen can be alkylated or acylated with retention of biological activity, highlighting the utility of this functionalization strategy.

The naphthyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. Naphthalene itself is more reactive than benzene towards electrophilic substitution. The position of substitution is directed by both the inherent reactivity of the naphthalene ring system and the electronic influence of the piperidine substituent.

The piperidine ring, being an N-alkyl substituent, is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution on a benzene ring. By analogy, when attached to the 2-position of a naphthalene ring, it is expected to activate the ring towards electrophiles. The most reactive positions on a naphthalene ring are typically C1 and C8 (the α-positions). Therefore, electrophilic attack on this compound would be predicted to occur primarily at the C1 and C3 positions of the naphthyl ring.

Common electrophilic substitution reactions that could be applied include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (using Br₂ or Cl₂ with a Lewis acid) to introduce a halogen.

Friedel-Crafts Acylation/Alkylation: (using an acyl/alkyl halide with a Lewis acid) to introduce an acyl or alkyl group. The conditions for Friedel-Crafts acylation of naphthalene can influence the regioselectivity.

A theoretical study on electrophilic substitution of naphthalene derivatives suggests that an activating (+I) substituent at the 2-position directs incoming electrophiles mainly to the 1-position.

Functionalization of the carbon skeleton of the piperidine ring is more challenging but allows for the introduction of additional diversity and stereocenters.

C-H Functionalization: Direct C-H functionalization is a modern strategy for modifying heterocyclic rings. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used to introduce substituents at the C2, C3, and C4 positions of various piperidine derivatives. The site selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. The C2 position is electronically favored for C-H insertion due to stabilization of the transition state by the adjacent nitrogen atom.

Lithiation-Based Methods: For 2-arylpiperidines, deprotonation at the C6 position (alpha to the nitrogen and not bearing the aryl group) can be achieved using a strong base like n-butyllithium (n-BuLi), often in the presence of a chiral ligand like (-)-sparteine for enantioselective transformations. The resulting organolithium intermediate can then be trapped with various electrophiles to install a substituent at C6. This methodology has been extended to the kinetic resolution of 2-arylpiperidines.

| Position | Functionalization Method | Description |

| C2 | Rhodium-catalyzed C-H insertion | Direct introduction of functional groups, electronically favored due to proximity to nitrogen. |

| C3 | Indirectly via cyclopropanation | Cyclopropanation of a tetrahydropyridine followed by reductive ring-opening. |

| C4 | Rhodium-catalyzed C-H insertion | C-H functionalization at the most sterically accessible position. |

| C6 | Deprotonation-alkylation | Lithiation using a strong base followed by reaction with an electrophile. |

These advanced methods provide access to a wide range of structurally diverse analogues of this compound for further investigation.

Chemical Reactivity and Mechanistic Investigations of 2 2 Naphthyl Piperidine Derivatives

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it a potent nucleophile and a moderately strong base (pKa of the conjugate acid is ~11.22) wikipedia.org. This inherent nucleophilicity is the driving force behind its participation in a wide array of chemical reactions. However, the presence of a bulky 2-naphthyl group introduces significant steric hindrance around the nitrogen, which can modulate its reactivity compared to the unsubstituted parent piperidine.

The piperidine nitrogen readily engages in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides and activated aryl systems. In nucleophilic aromatic substitution (SNAr) reactions, piperidine is a highly effective nucleophile. Studies on the reactions of piperidine with activated substrates like N-methylpyridinium ions demonstrate a mechanism that can be dependent on the leaving group and reaction conditions nih.govrsc.org. The reaction often proceeds through a two-step addition-elimination mechanism, where the initial nucleophilic attack by the piperidine nitrogen is followed by the expulsion of a leaving group nih.gov.

The general mechanism for the SNAr reaction of piperidine with an activated aryl halide is as follows:

Nucleophilic Attack: The piperidine nitrogen attacks the electron-deficient carbon atom of the aromatic ring, leading to the formation of a zwitterionic intermediate, often referred to as a Meisenheimer complex.

Deprotonation/Catalysis: A second molecule of piperidine can act as a base, deprotonating the nitrogen of the zwitterionic intermediate. This step is often rate-determining nih.govresearchgate.net.

Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

The rate of these substitution reactions is influenced by the steric environment of the nitrogen. The 2-naphthyl substituent on the 2-(2-Naphthyl)piperidine molecule sterically shields the nitrogen atom, which is expected to decrease the rate of nucleophilic attack compared to unsubstituted piperidine. Furthermore, the electronic nature of substituents on the electrophile plays a critical role. For instance, the reaction of piperidine with substituted benzyl (B1604629) chlorides can proceed via either SN1 or SN2 pathways, depending on the stability of the potential benzyl carbocation chemicalforums.com. A p-methoxy group, for example, stabilizes a carbocation and favors an SN1 mechanism chemicalforums.com.

Table 1: Kinetic Parameters for the Reaction of Piperidine with 2-Substituted N-Methylpyridinium Ions in Methanol This table presents kinetic data for piperidine acting as a nucleophile in SNAr reactions, providing a baseline for understanding the reactivity of the piperidine core.

| Leaving Group (L) | k (M-2s-1) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal mol-1K-1) |

|---|---|---|---|

| 2-F | 0.016 | 13.9 | -22.3 |

| 2-Cl | 0.012 | 11.5 | -31.0 |

| 2-Br | 0.012 | 11.0 | -32.8 |

| 2-I | 0.009 | 11.8 | -31.0 |

| 2-CN | 0.81 | 11.5 | -17.5 |

| 4-CN | 0.65 | 11.8 | -16.9 |

Data sourced from studies on nucleophilic aromatic substitution reactions nih.gov.

Ring contraction of a piperidine to a pyrrolidine (B122466) is a synthetically valuable transformation but does not typically proceed via direct nucleophilic action of the piperidine nitrogen itself. Instead, the nitrogen atom is often a key anchor point in multi-step sequences that facilitate the ring contraction.

Modern methods for piperidine ring contraction often require prior modification of the nitrogen atom. For example, a visible-light-mediated ring contraction has been described for α-acylated saturated heterocycles, including piperidines nih.gov. In this process, an N-acyl or N-sulfonyl group is necessary to enable the photochemical reaction, which proceeds through a Norrish type II mechanism nih.gov. Another strategy involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines, followed by intramolecular C–N bond reformation to furnish the N-benzoyl pyrrolidine scaffold nih.gov.

Reagents like diethylaminosulfur trifluoride (DAST) can induce ring contractions in certain cyclic systems, but these are typically observed in molecules containing specific functional groups, such as vicinal amino-alcohols, that can form strained intermediates like aziridinium ions arkat-usa.org. For a this compound derivative to undergo such a transformation, it would likely require the introduction of additional functional groups onto the piperidine ring.

Electrophilic Activation and Reactivity at Carbon Centers

While the nitrogen atom is the primary site of nucleophilicity, the carbon atoms of the this compound skeleton can be rendered reactive towards either electrophiles or nucleophiles through various activation strategies.

The carbon atoms of the piperidine ring are generally not reactive towards electrophiles. However, the carbon atom at the 2-position, adjacent to both the nitrogen and the naphthyl group, can be activated to become a nucleophilic center. This is typically achieved by first protecting the nitrogen with a group like tert-butoxycarbonyl (Boc) and then treating the molecule with a strong base, such as n-butyllithium (n-BuLi). This deprotonates the C2 carbon, forming a configurationally stable organolithium intermediate nih.govwhiterose.ac.uk. This nucleophilic carbon can then react with a range of electrophiles (E+), such as alkyl halides or silyl chlorides, to install a new substituent at the C2 position, forming a quaternary stereocenter nih.govacs.org.

Kinetic resolution of racemic N-Boc-2-arylpiperidines can be achieved using a chiral base system, such as n-BuLi and the chiral ligand sparteine. This system selectively deprotonates one enantiomer, allowing for the synthesis of enantioenriched 2,2-disubstituted piperidines acs.orgwhiterose.ac.uknih.gov.

Conversely, the naphthyl ring is susceptible to electrophilic aromatic substitution. The piperidine ring acts as an electron-donating alkyl substituent, which typically directs incoming electrophiles to the ortho and para positions libretexts.org. In the case of a 2-naphthyl group, electrophilic attack generally favors the α-positions (C1 and C8) of the same ring or the α-positions of the adjacent ring, depending on the reaction conditions and the nature of the electrophile mdpi.com.

Key intermediates in the transformation of the piperidine ring are organometallic species and iminium ions.

Organolithium Intermediates: As described above, deprotonation at the C2 position of N-Boc-2-arylpiperidines generates a powerful nucleophilic intermediate nih.govwhiterose.ac.uk. The stability and reactivity of this intermediate are central to the stereoselective functionalization of the piperidine core.

Iminium Ions: In N-alkyl piperidines, the formation of an endo-cyclic iminium ion is a common pathway for activating the α-carbons (C2 and C6) towards nucleophilic attack nih.gov. This intermediate can be generated through oxidation or by leveraging a hydride shift from the α-position to a pendant electrophile nih.gov. For an N-alkyl-2-(2-Naphthyl)piperidine, selective formation of an iminium ion could render the C6 position electrophilic, allowing for the introduction of nucleophiles at that site chemrxiv.orgresearchgate.netnih.gov. This strategy provides a complementary approach to the C2-functionalization via lithiation. The generation of such iminium intermediates is a cornerstone of reactions like the Mannich reaction and reductive aminations nih.gov.

Reaction Kinetics and Thermodynamic Analysis

Quantitative analysis of the reactions involving this compound derivatives provides insight into the mechanistic pathways and the influence of its structure on reactivity. While specific kinetic and thermodynamic data for this compound itself are scarce, extensive studies on piperidine and related 2-arylpiperidines offer a valuable framework for understanding its behavior.

Kinetic studies of SNAr reactions have established that piperidine is a potent nucleophile, with reactions often exhibiting second-order dependence on the piperidine concentration, indicating its dual role as a nucleophile and a base catalyst nih.govresearchgate.net. The activation parameters (ΔH‡ and ΔS‡) reveal the energetic landscape of the reaction, with the typically large, negative entropies of activation being consistent with a highly ordered transition state, as expected for a bimolecular reaction nih.gov.

In the context of C-H activation, kinetic resolution studies of N-Boc-2-arylpiperidines provide quantitative measures of stereoselectivity. The selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (kfast/kslow), is a key parameter. High selectivity factors indicate efficient differentiation between the enantiomers by the chiral catalyst system.

Table 2: Kinetic Resolution of N-Boc-2-Arylpiperidines via Lithiation This table showcases the selectivity achievable in the deprotonation and functionalization at the C2 position of 2-arylpiperidines, a key reaction pathway for this class of compounds.

| Aryl Group | Electrophile | Selectivity Factor (s) |

|---|---|---|

| Phenyl | MeOCOCl | ~20 |

| 4-Fluorophenyl | MeOCOCl | >50 |

| 4-Chlorophenyl | MeOCOCl | >50 |

| 4-(Trifluoromethyl)phenyl | MeOCOCl | 14 |

| 4-Methoxyphenyl | MeOCOCl | 10 |

Data adapted from kinetic resolution studies using n-BuLi/(+)-sparteine acs.orgwhiterose.ac.uk. The selectivity factor 's' is a measure of the kinetic preference for one enantiomer over the other.

Thermodynamic data for the parent piperidine scaffold are well-documented. The enthalpy of mixing (HE) and excess molar volume (VE) for piperidine-water mixtures are negative, indicating favorable hydrogen bonding interactions and efficient packing researchgate.net. Standard thermodynamic properties such as the enthalpy of vaporization and fusion are also available from databases like the NIST WebBook, providing fundamental data for the physical chemistry of the piperidine ring system nist.govnist.gov.

Activation Parameters of Key Reactions

The energy barriers for reactions involving 2-arylpiperidine derivatives, such as conformational changes and deprotonation, have been investigated to understand their reactivity. While specific data for this compound is not extensively documented, studies on analogous N-Boc-2-arylpiperidines offer significant insights.

For instance, the rotation of the N-Boc (tert-butoxycarbonyl) group in N-Boc-2-aryl-4-methylenepiperidines has been studied using variable temperature NMR spectroscopy and DFT calculations. The activation parameters for this rotational barrier were determined to be approximately ΔH‡ ≈ 50 kJ/mol and ΔS‡ ≈ -10 J/K/mol, leading to a Gibbs free energy of activation of ΔG‡ ≈ 52 kJ mol⁻¹ at 195 K. nih.govwhiterose.ac.uk DFT calculations provided a similar Gibbs free energy of activation of around 55 kJ/mol at the same temperature. nih.govacs.org This indicates a relatively fast rotation of the Boc group under these reaction conditions. nih.govacs.org

In the context of kinetic resolution by deprotonation of N-Boc-2-arylpiperidines using n-BuLi and the chiral ligand sparteine, the activation parameters provide insight into the stereoselectivity of the reaction. acs.orgwhiterose.ac.uk The ability of the N-Boc group to rotate rapidly is crucial as it does not hinder the lithiation chemistry. acs.orgwhiterose.ac.uk

Table 1: Activation Parameters for N-Boc Rotation in a 2-Arylpiperidine Derivative

| Parameter | Value | Method |

| ΔH‡ | ~50 kJ/mol | VT-NMR Spectroscopy |

| ΔS‡ | ~-10 J/K/mol | VT-NMR Spectroscopy |

| ΔG‡ (195 K) | ~52 kJ/mol | VT-NMR Spectroscopy |

| ΔG‡ (195 K) | ~55 kJ/mol | DFT Calculations |

Hammett and Brønsted Correlations in Reaction Rate Studies

Hammett and Brønsted correlations are instrumental in elucidating reaction mechanisms by quantifying the effect of electronic changes in reactants on reaction rates.

A study on the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers in DMSO provides a relevant example of the application of these correlations in a system involving both piperidine and a naphthalene (B1677914) moiety. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism. The study revealed a poor dependence of the reaction rate on the substituent of the aryloxy leaving group, as indicated by the Hammett equation using σo values and the Brønsted coefficient. researchgate.net This suggests that the reaction is significantly associative and the transition state resembles a Meisenheimer intermediate. researchgate.net The mechanism was proposed to involve a fast nucleophilic attack of piperidine on the C1 of the naphthalene ring to form a zwitterionic intermediate, followed by a slow deprotonation to a Meisenheimer ion. researchgate.net

While this example involves the naphthyl group on the electrophile, it demonstrates the utility of these correlations in understanding the electronic demands of reactions involving piperidine as a nucleophile. For this compound derivatives with substituents on the naphthyl ring, a Hammett plot would be invaluable in determining the sensitivity of the reaction rate to electronic effects transmitted through the naphthalene system. For instance, in a reaction where the piperidine nitrogen acts as a nucleophile, electron-donating groups on the naphthyl ring would be expected to increase the electron density on the nitrogen, potentially accelerating the reaction, leading to a negative ρ (rho) value in the Hammett plot. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the nitrogen, slowing the reaction and resulting in a positive ρ value.

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is a critical factor in its handling, storage, and application. Like other piperidine derivatives, its degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

In acidic conditions , the piperidine nitrogen can be protonated, forming a more water-soluble and potentially more stable piperidinium salt. However, strong acidic conditions, especially at elevated temperatures, can potentially lead to degradation, although amides are generally more stable in acidic environments compared to esters. nih.gov

Under basic conditions , secondary amines can be susceptible to degradation. For instance, studies on other pharmaceutical compounds containing piperidine-like structures have shown significant degradation under basic conditions. nih.gov A potential degradation pathway for secondary amides derived from p-aminophenol under basic conditions is oxidative degradation to primary amides. nih.gov While this compound is not an amide, this highlights the potential for base-mediated oxidative processes.

Thermal stability is another important consideration. The thermal decomposition of related heterocyclic compounds has been shown to be a multi-step process. nih.gov For instance, the decomposition of some nitrogen-rich heterocyclic esters begins at temperatures above 200 °C. nih.govmdpi.com The thermal stability of this compound would depend on the strength of its constituent bonds, with the C-N and C-C bonds of the piperidine ring and the C-C bonds of the naphthalene ring being the most relevant. The introduction of the bulky naphthyl group can also influence thermal stability. researchgate.net

Oxidative degradation is a common pathway for amines. The presence of oxygen, especially in combination with metal ions like copper or iron, can catalyze the oxidation of amines. utexas.edu For piperidine, oxidative degradation can lead to the formation of various products, including ring-opened compounds. Polyphenols, in the presence of copper ions, have been shown to mediate the oxidative deamination of lysine (which contains a primary amine), leading to the formation of a 2-piperidinol derivative in equilibrium with an aldehyde. nih.gov This suggests a potential pathway for the oxidation of the piperidine ring in this compound, potentially initiated by radical abstraction of the hydrogen atom at the C2 position, which is activated by both the nitrogen and the naphthyl group. Tertiary and sterically hindered amines generally show greater stability against oxidative degradation. ntnu.no

Table 2: Summary of Potential Degradation Factors for this compound

| Condition | Potential Effect | Plausible Degradation Pathways |

| Acidic | Protonation of piperidine nitrogen, potential for hydrolysis under harsh conditions. | Ring opening (unlikely under mild conditions). |

| Basic | Potential for base-mediated oxidation. | Oxidation at the C2 position, potential N-dealkylation. |

| Thermal | Decomposition at elevated temperatures. | Fragmentation of the piperidine and/or naphthyl rings. |

| Oxidative | Degradation in the presence of oxygen and/or metal catalysts. | Oxidation to iminium ion, ring opening, formation of hydroxylated derivatives. |

Pharmacological Relevance and Biological Activity of Naphthyl Substituted Piperidine Scaffolds

Modulation of Neurotransmitter Systems

Compounds incorporating the 2-(2-naphthyl)piperidine framework have demonstrated significant interactions with monoamine transporters, which are responsible for the reuptake of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft.

| Stereochemistry | DAT Ki (nM) | 5-HTT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| 3S,4S | 21 | 7.6 | 34 |

| 3R,4S | 947 | 42 | 241 |

| 3R,4R | 87 | 192 | 27 |

| 3S,4R | 271 | 12 | 38 |

Data derived from Wikipedia. wikipedia.org

The this compound scaffold is also integral to compounds with high affinity for the serotonin transporter (5-HTT). In a series of meperidine analogues, the 2-naphthyl derivative demonstrated the most potent binding affinity and was highly selective for 5-HTT. nih.gov Similarly, the aforementioned DMNPC is a potent serotonin reuptake inhibitor, with an affinity comparable to that of fluoxetine. wikipedia.org The (3S,4S) and (3S,4R) stereoisomers of DMNPC show particularly high affinity for the serotonin transporter. wikipedia.org Furthermore, studies on 4-benzylpiperidine (B145979) carboxamides have revealed that compounds featuring a 2-naphthyl ring exhibit a greater degree of inhibition at the serotonin transporter. koreascience.kr

Derivatives of the this compound scaffold also demonstrate notable affinity for the norepinephrine transporter (NET). In animal studies, DMNPC showed greater activity at the NET compared to fluoxetine. wikipedia.org The (3R,4R)-stereoisomer of DMNPC, in particular, has a high affinity for NET. wikipedia.org Research on 4-benzylpiperidine carboxamides has further established that the presence of a 2-naphthyl ring leads to a higher degree of inhibition at the norepinephrine transporter. koreascience.kr

The structure-activity relationship (SAR) of this compound derivatives reveals that the substitution pattern on both the piperidine (B6355638) and naphthyl rings is crucial for determining selectivity towards the different monoamine transporters.

For instance, in DMNPC, the stereochemistry at the 3 and 4 positions of the piperidine ring dramatically influences selectivity. The (3R,4S)-enantiomer shows the highest selectivity for the serotonin transporter over the dopamine transporter. wikipedia.org Conversely, the (3S,4S)-enantiomer exhibits high potency at all three transporters (DAT, 5-HTT, and NET). wikipedia.org N-demethylation of DMNPC has been shown to increase its potency for 5-HTT by threefold. wikipedia.org

In the case of 4-benzylpiperidine carboxamides, the 2-naphthyl substitution confers a higher degree of inhibition at both SERT and NET compared to a 1-naphthyl substitution. koreascience.kr This suggests that the point of attachment on the naphthalene (B1677914) ring system is a key determinant of activity and selectivity.

Receptor Agonism and Antagonism

Beyond transporters, the this compound scaffold is also found in compounds that act as agonists at certain G protein-coupled receptors.

The this compound core is a key component in the design of selective kappa-opioid receptor (KOR) agonists. A study focused on 2-(aminomethyl)piperidine (B33004) derivatives found that incorporating a (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl group at the piperidine nitrogen resulted in potent and selective KOR agonists. nih.gov Specifically, the compound (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine demonstrated significant antinociceptive activity in animal models, with a potency similar to the known KOR agonist spiradoline. nih.gov This indicates that the 2-naphthyl moiety, even in a partially saturated form, contributes favorably to the interaction with the kappa-opioid receptor.

Autotaxin Inhibition Mechanisms

Autotaxin (ATX) is a key enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA), which is implicated in numerous pathological processes, including cancer metastasis, inflammation, and fibrosis. Consequently, inhibitors of the ATX-LPA axis are of significant therapeutic interest.

While direct studies on this compound as an autotaxin inhibitor are not extensively documented, research into related structures highlights the potential of both the piperidine and naphthalene moieties for this target. Novel piperidine derivatives have been found to exhibit excellent inhibitory activity against autotaxin. google.com Similarly, compounds featuring a naphthalen-2-ylmethylphosphonic acid scaffold have been shown to block ATX activity with potency in the nanomolar to low micromolar range. researchgate.net These inhibitors are believed to act through a mixed-mode inhibition mechanism. researchgate.net The combination of a piperidine ring, which can engage in key interactions within enzyme active sites, and a naphthalene group, which can form hydrophobic and π-π stacking interactions, represents a promising strategy for designing potent ATX inhibitors.

Potential as Acetylcholinesterase Modulators

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com The piperidine scaffold is a well-established component of potent AChE inhibitors, most notably in the drug Donepezil, where a benzylpiperidine moiety is crucial for binding to the enzyme's active site. nih.govisfcppharmaspire.com

Research has focused on designing new AChE inhibitors by modifying the piperidine core. Molecular docking studies suggest that naphthyl-substituted piperidine moieties may enhance binding affinities through strong π-π stacking interactions within the hydrophobic aromatic gorge of the AChE active site. africanjournalofbiomedicalresearch.comresearchgate.net Studies on semi-synthetic piperidine alkaloids have identified compounds that inhibit AChE with IC50 values in the low micromolar range (7.32 µM and 15.1 µM). nih.govinca.gov.br The versatility of the piperidine scaffold allows for structural modifications that can optimize its fit within the enzyme's catalytic and peripheral anionic sites, indicating that naphthyl-substituted derivatives are promising candidates for development as novel AChE modulators. mdpi.comnih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Semi-synthetic piperidine analogue 7 | Acetylcholinesterase (rat brain) | 7.32 | nih.gov |

| Semi-synthetic piperidine analogue 9 | Acetylcholinesterase (rat brain) | 15.1 | nih.gov |

Antimicrobial Efficacy and Mechanisms of Action

Naphthyl-substituted piperidine scaffolds have been investigated for their potential to combat microbial infections, leveraging unique mechanisms to inhibit the growth of bacteria and fungi.

Antibacterial Spectrum

The piperidine moiety is a component of various compounds exhibiting antibacterial properties. While a specific, broad-spectrum analysis for this compound is not widely available, related structures have shown activity against various bacterial pathogens. The development of novel piperidine derivatives is an active area of research for overcoming antibiotic resistance.

Antifungal Properties

Similar to their antibacterial potential, piperidine-based compounds have been explored for antifungal activity. The structural characteristics of the naphthylpiperidine scaffold could allow for interaction with fungal cell membranes or essential enzymes, though specific data on the antifungal spectrum of this compound remains limited.

Inhibition of Microbial Enzymes (e.g., MenA from Mycobacterium tuberculosis)

A significant area of research for naphthyl-substituted piperidines is in the development of novel treatments for tuberculosis. One promising target is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb). nih.gov This pathway is crucial for the survival of Mtb, especially under the hypoxic conditions found within infected granulomas. nih.gov

Structure-activity relationship (SAR) studies of a MenA inhibitor scaffold have shown that a basic piperidine moiety is important for inhibitory activity. nih.gov Researchers have explored lipophilic naphthalene ether derivatives, which mimic MenA's natural substrates, as potential inhibitors. nih.gov These studies identified novel inhibitors with potent activity against both the MenA enzyme and Mtb itself, demonstrating the therapeutic potential of this chemical class. nih.gov

| Compound Class | MenA IC50 | Mtb GIC50 | Reference |

|---|---|---|---|

| Novel Piperidine Derivatives | 13–22 µM | 8–10 µM | nih.gov |

Anti-Cancer and Cytotoxic Activities

The development of novel cytotoxic agents is a primary goal in cancer research. The piperidine scaffold is found in a variety of molecules designed to target cancer cells. While specific cytotoxic data for this compound is not detailed in the available literature, the broader class of naphthyl-substituted compounds has shown significant promise. For instance, certain naphthyridine derivatives featuring a C-2 naphthyl ring demonstrated potent cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. These compounds were found to be more potent than the reference drug colchicine (B1669291) in some cases. The bulky, lipophilic nature of the naphthyl group at the C-2 position was suggested to be beneficial for potent activity.

| Compound | HeLa (Cervical Cancer) IC50 | HL-60 (Leukemia) IC50 | PC-3 (Prostate Cancer) IC50 |

|---|---|---|---|

| Compound 14 | 2.6 µM | 1.5 µM | 2.7 µM |

| Compound 15 | 2.3 µM | 0.8 µM | 11.4 µM |

| Compound 16 | 0.71 µM | 0.1 µM | 5.1 µM |

| Colchicine (Reference) | >10 µM | 0.01 µM | >10 µM |

In Vitro Cell Line Studies

The anticancer potential of naphthyl-substituted piperidine scaffolds has been evaluated through numerous in vitro studies on various human cancer cell lines. These investigations have demonstrated significant cytotoxic and antiproliferative effects, highlighting the promise of this chemical class in oncology research.

For instance, a series of naphthylimide derivatives featuring amide/acylhydrazide-modified piperidine components were tested for their in vitro antiproliferative activity against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. One of the amide-modified derivatives, compound 31a , showed notable cytotoxicity with IC₅₀ values of 5.59 µM against HeLa cells and 5.06 µM against HepG2 cells. In another study, novel aminobenzylnaphthols, synthesized from 2-naphthol, demonstrated cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.

Furthermore, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) has been identified as a dual-acting agent against both estrogen receptor-positive (ER+ve) and estrogen receptor-negative (ER-ve) breast cancer. It has shown efficacy in both MCF-7 (ER+ve) and MDA-MB-231 (ER-ve) breast cancer cell lines. Research showed that DTPEP induces a significant, dose-dependent arrest of MDA-MB-231 cells in the G0/G1 phase of the cell cycle and promotes both early and late apoptosis.

| Compound/Derivative Class | Cell Line | Cancer Type | Observed Effect | IC₅₀ Value (µM) |

|---|---|---|---|---|

| Naphthylimide-piperidine derivative (31a) | HeLa | Cervical Cancer | Antiproliferative | 5.59 |

| Naphthylimide-piperidine derivative (31a) | HepG2 | Liver Cancer | Antiproliferative | 5.06 |

| Aminobenzylnaphthols | BxPC-3 | Pancreatic Cancer | Cytotoxic | Data not specified |

| Aminobenzylnaphthols | HT-29 | Colorectal Cancer | Cytotoxic | Data not specified |

| DTPEP | MCF-7 | Breast Cancer (ER+ve) | Apoptosis, Downregulates ERα | Data not specified |

| DTPEP | MDA-MB-231 | Breast Cancer (ER-ve) | G0/G1 Arrest, Apoptosis | Data not specified |

Molecular Targets in Cancer Pathways

The anticancer activity of naphthyl-substituted piperidines is attributed to their ability to modulate specific molecular targets and signaling pathways crucial for cancer cell proliferation and survival.

The dual-acting anti-breast cancer agent, DTPEP , exerts its effects through distinct mechanisms in different cell types. In ER-positive MCF-7 cells, DTPEP targets and downregulates the expression and activation of estrogen receptor-alpha (ERα). In both MCF-7 and ER-negative MDA-MB-231 cells, it downregulates the PI3K/Akt and PKCα signaling pathways. The inhibition of these pathways induces reactive oxygen species (ROS) generation, leading to a loss of mitochondrial membrane potential and subsequent caspase-dependent apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the enhanced expression of cytochrome c and Bax and decreased levels of the anti-apoptotic protein Bcl-2.

In silico investigations of aminobenzylnaphthols have suggested that their anticancer activity may stem from the inhibition of key cellular proteins such as Cyclin-Dependent Kinase 2 (CDK2) and Tripartite Motif-Containing Protein 24 (TRIM24). CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, while TRIM24 is an epigenetic reader that has been implicated in tumorigenesis.

Other Biological and Therapeutic Potentials

KEAP-1 Modulation for Metabolic Disorders

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Nrf2 activation is a promising therapeutic strategy for a range of conditions, including metabolic disorders. Naphthyl-based scaffolds have been identified as effective modulators of this pathway.

Specifically, naphthyl sulfonamide pyrrolidine (B122466) derivatives have been developed as Keap1 modulators. These compounds function as antagonists of the Keap1-Nrf2 protein-protein interaction, leading to the activation of Nrf2. This activation may be beneficial for the treatment and prevention of metabolic diseases such as diabetes, obesity, and dyslipidemia. Similarly, a novel naphthalene-2-acetamide scaffold bearing a pyrrolidine-type acetamide (B32628) side chain has been shown to strongly activate intracellular Nrf2 by binding to the DC domain of Keap1. This compound also demonstrated anti-inflammatory effects in macrophage cell lines, suggesting its potential for treating inflammatory diseases.

Antihypertensive and Antimalarial Investigations

While research into the antihypertensive properties of the direct this compound scaffold is limited, related structures have been explored. For example, a series of 1,8-naphthyridine (B1210474) derivatives (a scaffold related to naphthalene) containing piperazine (B1678402) moieties have been investigated for antihypertensive activity, with some compounds showing potent vasorelaxing effects through mechanisms potentially involving guanylate cyclase inhibition and the activation of ATP-sensitive potassium channels. nih.gov

In contrast, the antimalarial potential of piperidine-containing scaffolds is well-documented. Numerous studies have demonstrated the efficacy of piperidine derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net A library of 1,4-disubstituted piperidine derivatives was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several compounds exhibited potent activity in the nanomolar range, comparable or superior to chloroquine. nih.gov For instance, compound 13b was highly active against both the 3D7 (IC₅₀ = 4.19 nM) and W2 (IC₅₀ = 13.30 nM) strains. nih.gov Similarly, naturally occurring piperidine alkaloids from Senna spectabilis, namely (-)-cassine (IC₅₀ = 1.82 µM) and (-)-spectaline (IC₅₀ = 2.76 µM), have demonstrated moderate antimalarial activity. scielo.br

| Compound | P. falciparum Strain | IC₅₀ |

|---|---|---|

| 13b | 3D7 (Chloroquine-Sensitive) | 4.19 nM |

| W2 (Chloroquine-Resistant) | 13.30 nM | |

| 12a | W2 (Chloroquine-Resistant) | 11.60 nM |

| 12d | 3D7 (Chloroquine-Sensitive) | 13.64 nM |

| (-)-Cassine | 3D7 (Chloroquine-Sensitive) | 1.82 µM |

| (-)-Spectaline | 3D7 (Chloroquine-Sensitive) | 2.76 µM |

| Chloroquine (Reference) | 3D7 (Chloroquine-Sensitive) | 22.38 nM |

| W2 (Chloroquine-Resistant) | 134.12 nM |

Neuroprotective Effects

The neuroprotective potential of piperidine-containing compounds has been investigated in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The mechanisms often involve antioxidant, anti-inflammatory, and anti-apoptotic actions.

Piperine (B192125), an alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. nih.gov Treatment with piperine attenuated motor coordination deficits, prevented the loss of tyrosine hydroxylase-positive neurons in the substantia nigra, and reduced oxidative stress and microglial activation. nih.gov Its anti-apoptotic properties were evidenced by its ability to maintain the balance of Bcl-2/Bax proteins. nih.gov Structure-activity relationship studies suggest that modifications to the piperidine ring can enhance the ability of derivatives to activate the Nrf2/Keap1 pathway, providing neuroprotection in Parkinson's disease models. nih.gov

The modulation of the Nrf2/Keap1 pathway by naphthyl-containing compounds, as discussed previously, also has significant implications for neuroprotection. Since excessive oxidative stress is a key factor in the pathology of neurodegenerative diseases, compounds that can activate the Nrf2 antioxidant response may help protect neurons from damage. Naphthyl sulfonamide pyrrolidine derivatives, by acting as Keap1 modulators, are being explored for their potential in treating neuroinflammatory and neurodegenerative conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Other piperidine derivatives have been designed as multi-target agents for Alzheimer's disease, inhibiting cholinesterases and β-amyloid aggregation while also possessing antioxidant capabilities. nih.gov

Computational Chemistry and Molecular Modeling of 2 2 Naphthyl Piperidine

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of 2-(2-Naphthyl)piperidine. These studies provide a foundation for predicting its reactivity and behavior in various chemical environments.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can elucidate the most stable conformations of the molecule. The primary conformational variability arises from the orientation of the naphthyl group relative to the piperidine (B6355638) ring (equatorial versus axial) and the puckering of the piperidine ring itself.

Theoretical calculations indicate that the equatorial conformation, where the bulky naphthyl group occupies a position in the plane of the piperidine ring, is generally more stable than the axial conformation due to reduced steric hindrance. The energy difference between these conformers can be quantified through DFT calculations.

Table 1: Calculated Ground State Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | B3LYP/6-31G(d) | 0.00 |

| Axial | B3LYP/6-31G(d) | +3.5 |

Note: The data in this table is hypothetical and for illustrative purposes based on typical computational results for substituted piperidines.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across both the naphthalene and piperidine moieties. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 0.8 |

| Global Hardness (η) | 2.7 |

Note: The data in this table is hypothetical and for illustrative purposes based on typical computational results for similar aromatic amines.

The distribution of atomic charges within a molecule provides a map of its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Methods such as Mulliken population analysis can be used to calculate these partial charges.

In this compound, the nitrogen atom of the piperidine ring is expected to possess a negative partial charge, making it a primary nucleophilic center. Conversely, certain carbon atoms within the naphthalene ring and the hydrogen atoms attached to the nitrogen may exhibit positive partial charges, indicating electrophilic character.

Table 3: Selected Mulliken Atomic Charges for this compound

| Atom | Atomic Charge (a.u.) |

|---|---|

| N1 (piperidine) | -0.65 |

| C2 (piperidine) | +0.15 |

| C2' (naphthalene) | -0.10 |

| C1' (naphthalene) | +0.05 |

Note: The data in this table is hypothetical and for illustrative purposes based on typical computational results.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations and docking studies are powerful tools for investigating how a ligand such as this compound might interact with a biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations can estimate the binding affinity, often expressed as a docking score or binding free energy, which correlates with the ligand's potential biological activity.

For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the piperidine nitrogen and receptor residues, or pi-pi stacking interactions involving the naphthalene ring and aromatic amino acids in the binding pocket.

Table 4: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 1.5 µM |

| Key Interacting Residues | Tyr122, Phe290, Asp118 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular dynamics simulations can be employed to observe the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the receptor that occur upon binding. For instance, the piperidine ring of this compound may adopt a specific chair or boat conformation to optimize its fit within the binding site. Similarly, the receptor's side chains may adjust to accommodate the ligand, a phenomenon known as "induced fit." These dynamic changes are crucial for a comprehensive understanding of the binding event.

Pharmacophore Elucidation for Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov For derivatives of this compound, pharmacophore models are constructed based on known active compounds that target specific receptors. These models serve as 3D queries to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. researchgate.net

A pharmacophore hypothesis for a series of naphthalene-based antagonists targeting the P2Y14 receptor, which share a core structure related to this compound, was developed to understand their binding requirements. nih.gov The key pharmacophoric features identified typically include a combination of hydrophobic regions, aromatic rings, and hydrogen bond donors or acceptors. nih.gov For the naphthalene-piperidine scaffold, the model generally consists of:

Two Aromatic Rings: Corresponding to the naphthyl group.

A Hydrophobic Feature: Often associated with other substituents on the scaffold.

A Positive Ionic Feature: Usually centered on the protonated nitrogen atom within the piperidine ring. nih.gov

A Negative Ionic Feature: Relevant for derivatives containing acidic groups like a carboxylate. nih.gov

By aligning different analogues to this pharmacophore model, researchers can rationalize their observed binding affinities. Compounds that successfully map onto all the key features of the pharmacophore are predicted to have higher activity. This approach not only helps in identifying new potential inhibitors but also guides the modification of existing compounds to enhance their potency and selectivity. nih.govnih.gov

Table 1: Example Pharmacophore Features for a Naphthalene-Piperidine Scaffold

| Feature Type | Description | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | The two fused rings of the naphthalene moiety. | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's binding pocket. |

| Hydrophobic (HY) | Aliphatic or aromatic non-polar regions. | Interacts with hydrophobic pockets in the target protein, contributing to binding affinity. |

This systematic approach allows for the design of novel molecules with a higher probability of being active against a specific biological target. nih.gov

In Silico ADME/Tox Predictions and Drug-Likeness Assessment

Computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates early in the discovery process. frontiersin.org These in silico tools assess the "drug-likeness" of a compound, helping to filter out molecules that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity. nih.govukhsa.gov.uk For this compound and its derivatives, various molecular descriptors are calculated to predict their behavior.

Commonly evaluated properties include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. mdpi.com

Aqueous Solubility: Affects absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound absorbed from the gut. nih.gov

Hepatotoxicity: Predicts potential for liver damage.

hERG Inhibition: Assesses the risk of cardiac toxicity. mdpi.com

Studies on related piperidine-containing compounds often show favorable ADME/Tox profiles, suggesting that the this compound scaffold is a promising starting point for drug development. researchgate.net However, high lipophilicity, sometimes associated with naphthalene derivatives, can be a concern, potentially leading to lower solubility and bioavailability. nih.gov Computational models can guide chemists in modifying the structure, for instance by introducing polar groups, to optimize these properties. nih.gov

Prediction of Binding Affinities with Receptors

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its target receptor. dergipark.org.tr This method places the ligand (e.g., this compound) into the binding site of a protein and calculates a score representing the binding free energy. nanobioletters.com Lower binding energy scores typically indicate a more stable protein-ligand complex and higher binding affinity. researchgate.net

For naphthalene-piperidine analogues targeting the P2Y14 receptor, molecular docking simulations have been used to propose specific binding modes. nih.gov These simulations often reveal key interactions, such as hydrogen bonds between the piperidine nitrogen and acidic residues (like glutamic or aspartic acid) and hydrophobic interactions involving the naphthalene ring. rsc.orgnih.gov

More advanced techniques like Free Energy Perturbation (FEP+) and machine learning-based scoring functions are also employed for more accurate predictions of binding affinities. arxiv.orgresearchgate.netnih.gov These methods can achieve high correlation between predicted and experimental values, making them powerful tools for prioritizing compounds for synthesis and biological testing. arxiv.org

Table 2: Representative Predicted Binding Affinities for Piperidine Derivatives Against Various Receptors

| Compound Type | Target Receptor | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Piperidine Derivative | HDM2 | -6.639 | Molecular Docking |